4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Catalog No.
S997405
CAS No.
864941-90-2
M.F
C14H8BrN3
M. Wt
298.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

CAS Number

864941-90-2

Product Name

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Molecular Formula

C14H8BrN3

Molecular Weight

298.14 g/mol

InChI

InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H

InChI Key

ITBWVHDCJAFYOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound belonging to the imidazopyridine class. Its structure is characterized by a bromine atom at the 6th position of the imidazo[1,2-a]pyridine moiety and a benzonitrile group at the 4th position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are attributed to the unique arrangement of its functional groups, making it a potential candidate for various therapeutic applications.

Currently, there is no scientific research readily available on the mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile in biological systems.

As with any research chemical, it is essential to handle 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile with appropriate safety precautions. Specific hazard information for this compound is not available, but the presence of bromine suggests potential irritation and should be handled with gloves and eye protection in a well-ventilated fume hood [].

Chemical Properties and Potential Applications

  • Organic electronics: Nitrogen-containing heterocyclic compounds like 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can be studied for their electrical properties and potential applications in organic electronics [].
  • Medicinal chemistry: Nitrogen-containing heterocycles are frequently found in pharmaceuticals. Research could explore if 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has any biological activity or serves as a building block for drug design [].

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling, using palladium catalysts.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions for these reactions are less frequently documented.
  • Cyclization Reactions: The imidazo[1,2-a]pyridine core can engage in cyclization to form more complex structures, enhancing its chemical diversity.

The biological activity of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is significant in various research fields:

  • Anticancer Properties: Derivatives of imidazopyridines have shown potential as anticancer agents, particularly against specific cancer cell lines.
  • Antimicrobial and Anti-inflammatory Activities: The compound exhibits antibacterial and anti-inflammatory properties, making it relevant in treating infections and inflammatory diseases.
  • Potential as Kinase Inhibitors: Similar compounds have been investigated for their ability to inhibit kinases involved in cancer progression, indicating that this compound may also possess such activities.

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves:

  • Starting Materials: The reaction often begins with substituted α-bromoacetophenone and 2-aminopyridine.
  • Reaction Conditions: The synthesis is usually performed in the presence of sodium carbonate as a base and tert-butyl hydroperoxide as an oxidant under reflux conditions in ethanol. This method allows for efficient formation of the desired compound with good yields.

4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has various applications:

  • Medicinal Chemistry: It serves as a building block in the development of pharmaceutical compounds due to its biological activities.
  • Cancer Research: Its derivatives are explored for potential use in cancer therapies.
  • Organic Synthesis: The compound is utilized as an intermediate for synthesizing more complex organic molecules.

Interaction studies have shown that 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile can interact with various biological macromolecules:

  • Kinase Interactions: Similar compounds have demonstrated interactions with kinases, which play critical roles in cell signaling pathways. These interactions can lead to inhibition or activation of enzymatic activities, impacting cellular processes such as proliferation and apoptosis.
  • Cellular Effects: The compound may influence cellular functions by modulating signaling pathways and gene expression, particularly in cancer cells where it could induce programmed cell death through specific mechanisms.

Several compounds share structural similarities with 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile. Here are notable examples:

Compound NameStructural FeaturesUnique Properties
4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrileSimilar imidazopyridine structureDifferent bromination position affects reactivity
4-(7-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrileContains a bromine atom at the 7-positionUnique interactions due to different bromination
Imidazo[4,5-b]pyridineDifferent nitrogen positioningExhibits distinct biological activity profiles
Imidazo[4,5-c]pyridineVariations in nitrogen positioningPotentially different pharmacological properties

The uniqueness of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile lies in its specific combination of functional groups that enhance its efficacy as a kinase inhibitor while maintaining stability and solubility suitable for pharmaceutical applications. Its structural characteristics enable it to exhibit distinct biological activities compared to its analogs, making it a valuable candidate for further exploration in drug development and therapeutic applications .

XLogP3

3.8

Dates

Last modified: 08-16-2023

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